molecular formula C24H38Br2N2 B14589023 1,1'-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide CAS No. 61369-00-4

1,1'-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide

Cat. No.: B14589023
CAS No.: 61369-00-4
M. Wt: 514.4 g/mol
InChI Key: NPSSDMJRCTVRCI-UHFFFAOYSA-L
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Description

1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a synthetic organic compound characterized by its unique structure, which includes a hexane backbone linked to two 4-tert-butylpyridinium groups

Preparation Methods

The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with hexane-1,6-dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Reactants: 4-tert-butylpyridine and hexane-1,6-dibromide.

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions under appropriate conditions.

    Oxidation and Reduction: The pyridinium groups can participate in redox reactions, where they can be reduced to pyridine or oxidized to N-oxides.

    Complex Formation: The compound can form coordination complexes with metal ions, which can be useful in catalysis and materials science.

Common reagents used in these reactions include sodium hydroxide, silver nitrate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The pyridinium groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, alter receptor binding, and facilitate the formation of metal complexes with specific catalytic properties.

Comparison with Similar Compounds

1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can be compared with similar compounds such as:

The uniqueness of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide lies in its combination of a flexible hexane backbone with the electron-rich pyridinium groups, making it versatile for various chemical and biological applications.

Properties

CAS No.

61369-00-4

Molecular Formula

C24H38Br2N2

Molecular Weight

514.4 g/mol

IUPAC Name

4-tert-butyl-1-[6-(4-tert-butylpyridin-1-ium-1-yl)hexyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C24H38N2.2BrH/c1-23(2,3)21-11-17-25(18-12-21)15-9-7-8-10-16-26-19-13-22(14-20-26)24(4,5)6;;/h11-14,17-20H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

NPSSDMJRCTVRCI-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-]

Origin of Product

United States

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